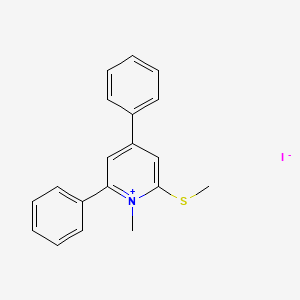
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with methyl, methylsulfanyl, and diphenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactionsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like thiols or amines.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyridinium core can participate in π-π stacking interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfanyl)pyridinium iodide: Lacks the diphenyl groups, resulting in different chemical properties and reactivity.
1-Methyl-4,6-diphenylpyridinium iodide: Lacks the methylsulfanyl group, affecting its interactions with biological targets.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a different core structure but share the methylsulfanyl group, leading to some similarities in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
83318-99-4 |
|---|---|
Molecular Formula |
C19H18INS |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-methyl-2-methylsulfanyl-4,6-diphenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C19H18NS.HI/c1-20-18(16-11-7-4-8-12-16)13-17(14-19(20)21-2)15-9-5-3-6-10-15;/h3-14H,1-2H3;1H/q+1;/p-1 |
InChI Key |
OTYWMGQIRQMQMT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=C(C=C1SC)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















